

An In-depth Technical Guide to Hydroxyprogesterone: From Molecular Architecture to Clinical Application

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Compound of Interest

Compound Name: Hydroxyprogesterone

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This guide provides a comprehensive technical overview of 17 α -**hydroxyprogesterone** (17-OHP), a pivotal endogenous steroid, and its synthetic derivative, **hydroxyprogesterone** caproate. We will delve into the intricate details of their chemical structures, explore their multifaceted physiological functions and mechanisms of action, and discuss their significant roles in clinical diagnostics and therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecule.

Molecular Structure and Physicochemical Characteristics

A thorough understanding of a molecule's function begins with its structure. 17 α -**hydroxyprogesterone** is a C21 steroid hormone, belonging to the progestogen family.^[1] Its chemical identity and properties are foundational to its biological role.

Chemical Identity

- 17 α -**Hydroxyprogesterone** (17-OHP):
 - IUPAC Name: 17-Hydroxypregn-4-ene-3,20-dione^[1]
 - Synonyms: 17-OH Progesterone, OHP^[2]

- CAS Number: 68-96-2[1][2]
- **Hydroxyprogesterone** Caproate (17-OHPC):
 - IUPAC Name: 17-[(1-oxohexyl)oxy]-pregn-4-ene-3,20-dione[3]
 - Synonyms: **Hydroxyprogesterone** hexanoate, Makena, Delalutin, Proluton[3][4][5]
 - CAS Number: 630-56-8[3]

The core of 17-OHP is the pregnane steroid nucleus, a four-ring carbon skeleton. Its specific biological activity is conferred by key functional groups: a hydroxyl group (-OH) at the C17 alpha position, ketone groups (=O) at C3 and C20, and a double bond between C4 and C5. The 17 α -hydroxyl group is particularly crucial, as it is the site of esterification to create synthetic derivatives like **hydroxyprogesterone** caproate.[6] This esterification with caproic (hexanoic) acid significantly increases the molecule's lipophilicity and resistance to metabolic degradation, thereby prolonging its half-life.[7]

Physicochemical Data Summary

The distinct physicochemical properties of 17-OHP and its caproate ester dictate their behavior in biological systems and analytical procedures.

| Property | 17 α -Hydroxyprogesterone (17-OHP) | Hydroxyprogesterone Caproate (17-OHPC) |
|-------------------|---|---|
| Molecular Formula | C ₂₁ H ₃₀ O ₃ [2][8] | C ₂₇ H ₄₀ O ₄ [3][6] |
| Molecular Weight | 330.46 g/mol [1][2] | 428.6 g/mol [6] |
| Melting Point | 219.5 °C[1] | Not Available |
| Solubility | Soluble in chloroform.[9] | Slightly soluble in chloroform and methanol.[10] |
| Appearance | Crystalline solid.[11] | Off-white solid.[10] |

Chemical Synthesis Overview

The synthesis of these compounds is a multi-step process typically starting from a readily available steroid precursor.

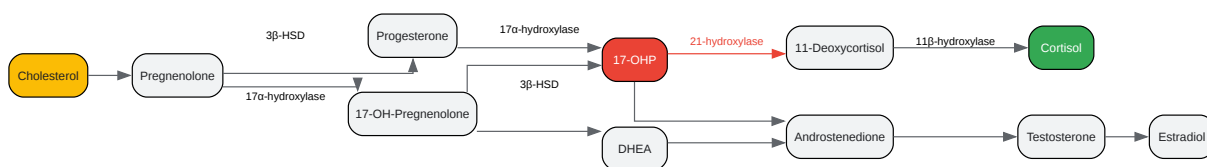
- **17 α -Hydroxyprogesterone:** A common synthetic route involves the use of androstenedione as a starting material. The process includes an addition reaction at the 17-carbonyl group using acetone cyanohydrin to create a chiral center, followed by protection of functional groups, methylation, and finally hydrolysis to yield 17 α -hydroxyprogesterone.[12] More recent optimized methods starting from pregnenolone have also been developed to improve overall yield.[13]
- **Hydroxyprogesterone Caproate:** This synthetic progestogen is synthesized via the esterification of 17 α -hydroxyprogesterone.[6] The process involves reacting 17 α -hydroxyprogesterone with n-hexanoyl chloride or hexanoic acid in the presence of a catalyst.[10][14] The crude product is then purified through recrystallization.[10]

Physiological Function and Mechanism of Action

17-OHP is not merely a structural entity but a dynamic player in the complex orchestra of human endocrinology.

Biosynthesis: A Key Steroidogenic Intermediate

17-OHP is a pivotal intermediate in the adrenal steroidogenesis pathway, which converts cholesterol into various steroid hormones.[15] It is produced from either progesterone via the enzyme 17 α -hydroxylase or from 17-hydroxypregnenolone.[15][16] Subsequently, 17-OHP serves as the substrate for the enzyme 21-hydroxylase, which converts it to 11-deoxycortisol, a precursor to cortisol.[17] This central position makes 17-OHP a critical branch point in the synthesis of glucocorticoids (like cortisol) and sex steroids (androgens and estrogens).[15]



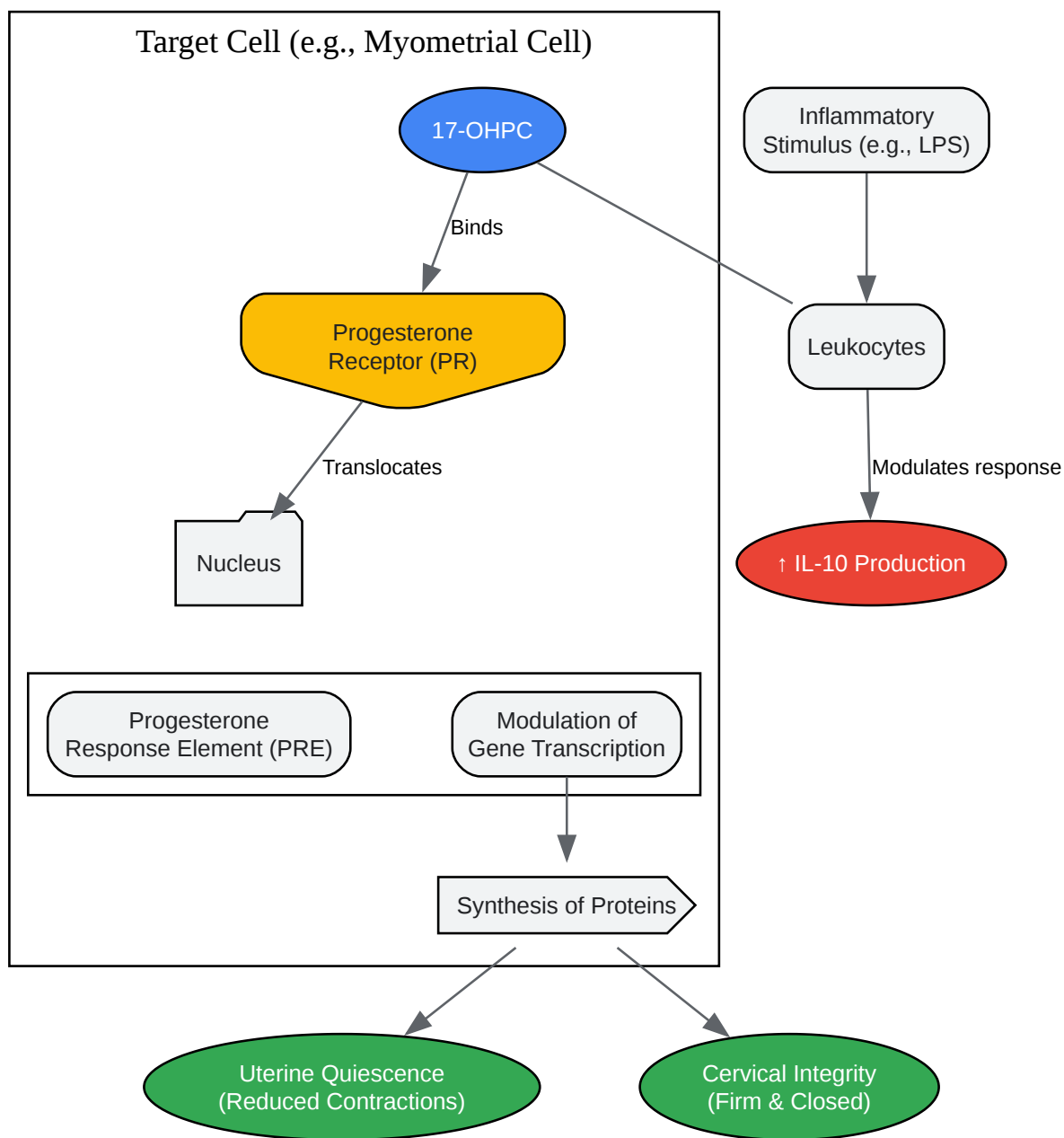
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Caption: Adrenal steroidogenesis pathway highlighting 17-OHP.

Mechanism of Action: A Tale of Two Molecules

The biological effects of **hydroxyprogesterone** are primarily mediated through its synthetic form, **hydroxyprogesterone** caproate, which acts as an agonist at progesterone receptors.

- **Receptor Binding:** 17-OHPC mimics the action of endogenous progesterone by binding to progesterone receptors (PR), which exist as two main isoforms, PR-A and PR-B.[5][7][18] However, its binding affinity for these receptors is notably lower than that of progesterone itself, approximately 26-30% of progesterone's affinity.[19][20] Despite this, 17-OHPC is comparable to progesterone in its ability to elicit gene expression in progesterone-responsive cells.[19]
- **Uterine Quiescence:** In the context of pregnancy, the binding of 17-OHPC to progesterone receptors in the uterus and cervix is thought to maintain uterine quiescence.[7][21] This action reduces the contractility of uterine muscles and helps keep the cervix firm and closed, thereby preventing premature labor.[5][7] The synthetic caproate ester provides a stable, long-acting effect, allowing for less frequent administration while maintaining therapeutic levels.[5][7]
- **Immunomodulation:** A compelling aspect of 17-OHPC's mechanism is its anti-inflammatory and immunomodulatory effect.[7] Research suggests that 17-OHPC can modulate the immune response to inflammatory stimuli. Specifically, it has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by leukocytes in response to lipopolysaccharide (LPS) stimulation.[22] This action may help mitigate inflammation-induced preterm birth.[22]



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Caption: Proposed mechanism of action for 17-OHPC.

Clinical Significance and Pharmacokinetics

The unique biochemical profile of **hydroxyprogesterone** underpins its utility as both a diagnostic biomarker and a therapeutic agent.

Diagnostic Biomarker for Congenital Adrenal Hyperplasia (CAH)

17-OHP is the primary biomarker for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH), an inherited disorder affecting the adrenal glands.[23]

- **Pathophysiology:** The most common form of CAH is caused by a deficiency in the 21-hydroxylase enzyme.[23][24] This enzymatic block prevents the efficient conversion of 17-OHP to 11-deoxycortisol.[17] The result is a shunting of the steroidogenesis pathway, leading to decreased cortisol production and a massive accumulation of 17-OHP.[24] The excess 17-OHP is then diverted to produce androgens, leading to virilization.[17]
- **Screening and Diagnosis:** Due to this mechanism, elevated blood levels of 17-OHP are a hallmark of 21-hydroxylase deficiency.[24] The 17-OHP test is a standard component of newborn screening programs in many countries to detect classic CAH.[25] In cases of suspected non-classic (late-onset) CAH, an ACTH stimulation test can be performed; an exaggerated 17-OHP response is diagnostic.[24]

Therapeutic Application of Hydroxyprogesterone Caproate

Hydroxyprogesterone caproate has been used primarily to reduce the risk of preterm birth in pregnant women with a history of at least one spontaneous preterm birth.[4][5][26]

- **Preterm Birth Prevention:** It is typically administered as a weekly intramuscular injection starting between 16 and 20 weeks of gestation and continuing until the 37th week.[5][27] Early clinical trials showed a significant reduction in the rate of recurrent preterm birth.[4]
- **Regulatory Status:** It is important to note that the approval of **hydroxyprogesterone** caproate has been a subject of debate. In April 2023, the U.S. Food and Drug Administration (FDA) withdrew its approval for the drug marketed as Makena, citing that subsequent data failed to verify clinical benefit.[4][18] Similarly, in May 2024, a committee of the European Medicines Agency recommended the suspension of marketing authorizations for medications containing 17-**hydroxyprogesterone** caproate.[4]

- Other Uses: It has also been used in the treatment of various gynecological disorders such as dysmenorrhea and threatened miscarriage.[\[4\]](#)

Pharmacokinetic Profile of 17-OHPC

| Parameter | Description |
|-----------------------|---|
| Administration | Intramuscular injection. [7] [21] |
| Absorption | Slowly absorbed from the injection site, providing sustained release. [21] |
| Protein Binding | Extensively bound to plasma proteins, primarily albumin. [4] |
| Metabolism | Metabolized in the liver via reduction, hydroxylation, and conjugation (glucuronidation, sulfation). The caproate ester is not cleaved, meaning 17-OHP is not formed. [4] |
| Elimination Half-Life | Approximately 7.8 days after intramuscular injection in non-pregnant women. [4] |
| Excretion | Primarily excreted in the urine as conjugates. [21] |

Analytical Methodologies for Quantification

Accurate quantification of 17-OHP is critical for the diagnosis and management of CAH. While immunoassays are widely used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its superior specificity and sensitivity.[\[28\]](#)[\[29\]](#)

Reference Protocol: 17-OHP Quantification by LC-MS/MS

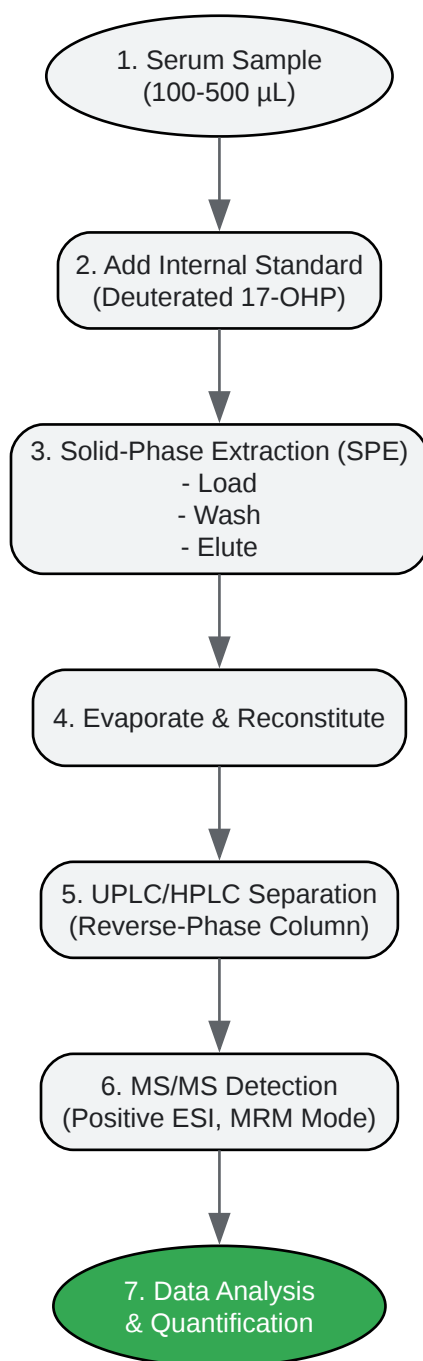
This protocol outlines a standard workflow for the clinical research analysis of 17-OHP in human serum.

Objective: To accurately quantify 17-OHP concentrations in serum, minimizing interference from structurally similar steroids.

Methodology:

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Pipette 100-500 μ L of serum into a clean tube.[\[16\]](#)[\[28\]](#)
 - Add an internal standard solution (e.g., deuterated 17-OHP) to each sample, calibrator, and quality control. This corrects for extraction variability and matrix effects.[\[28\]](#)
 - Pre-treat the samples as required by the specific SPE plate/cartridge protocol (e.g., Oasis PRiME HLB).[\[16\]](#)
 - Load the pre-treated sample onto the SPE plate/cartridge.
 - Perform wash steps with appropriate solvents (e.g., aqueous formic acid and aqueous ammonia in methanol) to remove interfering substances.[\[16\]](#)
 - Elute the analyte (17-OHP) and internal standard using an appropriate organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 45% methanol).[\[30\]](#)
- Chromatographic Separation (UPLC/HPLC):
 - Inject the reconstituted sample into an LC system.
 - Separate 17-OHP from other endogenous compounds using a reverse-phase column (e.g., ACQUITY UPLC HSS T3).[\[16\]](#)[\[30\]](#)
 - Employ a gradient elution program with a mobile phase consisting of, for example, water with a formic acid additive and methanol or acetonitrile.
- Detection (Tandem Mass Spectrometry - MS/MS):

- Introduce the column effluent into the mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[\[31\]](#)
- Utilize Multiple Reaction Monitoring (MRM) for detection and quantification. This involves monitoring a specific precursor ion to product ion transition for both 17-OHP (e.g., m/z 331 > 109) and its deuterated internal standard (e.g., m/z 339 > 113).[\[31\]](#)
- The high selectivity of MRM ensures that only the compound of interest is measured, avoiding the cross-reactivity issues common in immunoassays.[\[16\]](#)
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
 - Determine the concentration of 17-OHP in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: LC-MS/MS workflow for 17-OHP quantification.

Conclusion

17 α -hydroxyprogesterone is a steroid of dual identity. Structurally, it is a critical nexus in the synthesis of essential adrenal hormones. Functionally, its measurement serves as the

cornerstone for the diagnosis of Congenital Adrenal Hyperplasia. Its synthetic ester, **hydroxyprogesterone** caproate, leverages the core progestational structure to provide a therapeutic option for preventing preterm birth, though its clinical efficacy remains a subject of ongoing evaluation and regulatory scrutiny. For the drug development professional and research scientist, a deep appreciation of **hydroxyprogesterone**'s chemistry, biosynthesis, mechanism of action, and analytical measurement is indispensable for advancing endocrine research and developing novel therapeutic strategies.

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